molecular formula C15H20N2S B11855327 4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene CAS No. 84212-20-4

4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene

Cat. No.: B11855327
CAS No.: 84212-20-4
M. Wt: 260.4 g/mol
InChI Key: QYGHNWALEBOMJE-UHFFFAOYSA-N
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Description

4-(4-(Methylthio)phenyl)-1,3-diazaspiro[45]dec-3-ene is a heterocyclic compound that features a spiro structure, which is characterized by two rings sharing a single atom

Chemical Reactions Analysis

4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylthio group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

While specific applications of 4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene were not found in the search results, compounds with similar structures are often used in:

    Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Potential antimicrobial and antifungal agents.

    Medicine: Investigated for their pharmacological properties, including potential use as drugs.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action for 4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Compounds similar to 4-(4-(Methylthio)phenyl)-1,3-diazaspiro[45]dec-3-ene include other spiro compounds and diazaspiro derivatives These compounds share the spiro structure but may differ in their substituents, leading to variations in their chemical and biological properties The uniqueness of 4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4

Biological Activity

4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₂S, with a molecular weight of approximately 227.34 g/mol. The compound features a methylthio group that enhances its chemical properties and biological activity. The spirocyclic framework contributes to its unique reactivity profile, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities. Potential biological activities of this compound may include:

  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.
  • Antiviral Properties : Similar compounds have shown binding affinity to viral enzymes, indicating potential for antiviral applications.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of starting materials that contain the requisite functional groups. The specific synthetic routes can vary based on the desired yield and purity.

Anticancer Activity

A study evaluating various derivatives of diazaspiro compounds indicated that this compound exhibited promising antiproliferative activity against breast cancer cell lines (IC50 values ranging from 0.33 to 7.10 μM). The compound's mechanism was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Antiviral Potential

Research has shown that structurally similar compounds possess binding affinities to viral proteases such as SARS-CoV-2 Mpro. For instance, derivatives with similar spirocyclic frameworks demonstrated binding energies indicative of strong interactions with the enzyme, suggesting potential as antiviral agents .

Comparative Analysis with Similar Compounds

The following table summarizes selected compounds with structural similarities to this compound and their notable features:

Compound NameStructure TypeNotable Features
1-Oxa-8-azaspiro[4.5]decaneSpirocyclicContains an oxygen atom in the spiro structure
1-Methoxyspiro[4.5]decaneSpirocyclicFeatures a methoxy group enhancing solubility
2-Amino-1-methylspiro[4.5]decaneSpirocyclicExhibits different biological activities due to amino substitution

The unique methylthio substitution on the phenyl ring of this compound may confer distinct reactivity and biological properties compared to these similar compounds.

Properties

CAS No.

84212-20-4

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)-1,3-diazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C15H20N2S/c1-18-13-7-5-12(6-8-13)14-15(17-11-16-14)9-3-2-4-10-15/h5-8,17H,2-4,9-11H2,1H3

InChI Key

QYGHNWALEBOMJE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NCNC23CCCCC3

Origin of Product

United States

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